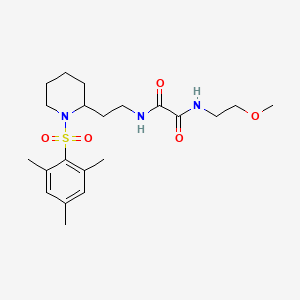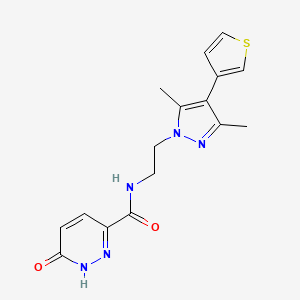
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid, also known as MTOC, is a synthetic compound that has gained significant interest in scientific research due to its unique chemical properties. MTOC is a chiral molecule and is commonly used as a starting material for the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is not well understood. However, it is believed that (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid may act as a nucleophile in certain chemical reactions due to the presence of the oxolane ring and the trifluoromethyl group. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid may interact with specific enzymes or proteins, leading to changes in their activity or function.
Biochemical and Physiological Effects:
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can inhibit the growth of cancer cells and reduce the replication of certain viruses. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been shown to modulate the activity of specific enzymes and proteins involved in various physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid in lab experiments is its high enantiomeric purity, which is essential for the synthesis of chiral compounds. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is a versatile intermediate that can be used to synthesize a wide range of compounds with diverse chemical properties. However, the synthesis of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can be challenging and requires specialized equipment and expertise. Furthermore, the exact mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is not well understood, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid. One area of research is the development of new synthetic methods for the production of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its potential applications in drug discovery and material science. Finally, the development of new analytical techniques for the detection and quantification of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its metabolites in biological samples would be beneficial for future research.
Synthesis Methods
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid involves the reaction of (S)-(-)-2-chloropropionic acid with trifluoroacetaldehyde in the presence of a base to form a chiral intermediate. This intermediate is then subjected to a series of reactions to yield (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid with high enantiomeric purity.
Scientific Research Applications
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is a versatile intermediate that can be used to synthesize a wide range of compounds with diverse chemical properties. It has been used in the synthesis of potent antiviral and anticancer agents, as well as in the development of novel materials with unique optical and electronic properties.
properties
IUPAC Name |
(2S,3R,4R)-2-methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h3-5H,2H2,1H3,(H,11,12)/t3-,4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJWIGSGACEMJZ-YUPRTTJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CO1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](CO1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

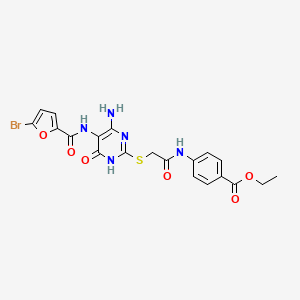
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)
![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)
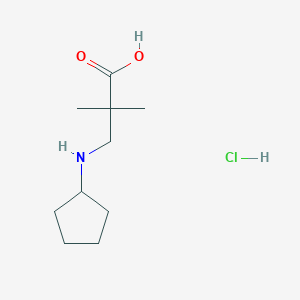
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)
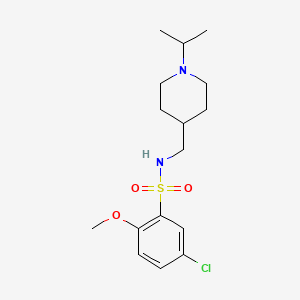

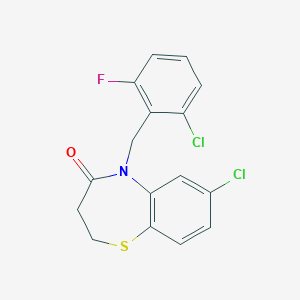
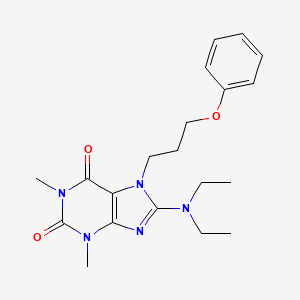
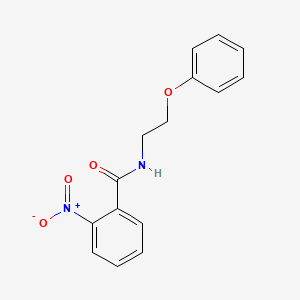
![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)
![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)
